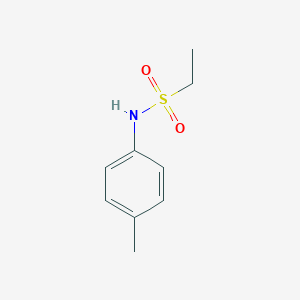

N-(4-methylphenyl)ethanesulfonamide

Beschreibung

N-(4-Methylphenyl)ethanesulfonamide is a sulfonamide derivative characterized by a methyl-substituted phenyl ring attached to an ethanesulfonamide group (–SO₂NH–CH₂CH₃). Sulfonamides are a class of organosulfur compounds with broad applications in medicinal chemistry, including antimicrobial, antitumor, and enzyme inhibitory activities.

Eigenschaften

Molekularformel |

C9H13NO2S |

|---|---|

Molekulargewicht |

199.27 g/mol |

IUPAC-Name |

N-(4-methylphenyl)ethanesulfonamide |

InChI |

InChI=1S/C9H13NO2S/c1-3-13(11,12)10-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |

InChI-Schlüssel |

CTMGRXPSUBOAPL-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C |

Kanonische SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic Properties

- N-(4-Methoxyphenyl)-N-(methylsulfonyl)methanesulfonamide (): The methoxy (–OCH₃) and nitro (–NO₂) groups are electron-donating and electron-withdrawing, respectively. This combination increases acidity compared to N-(4-methylphenyl)ethanesulfonamide, where the methyl group (–CH₃) is weakly electron-donating. The nitro group also enhances resonance stabilization, affecting reactivity in substitution reactions .

- 2-(4-Aminophenyl)-N-Methylethanesulfonamide (): The amino (–NH₂) group is strongly electron-donating, increasing solubility in polar solvents and enabling hydrogen bonding. This contrasts with the methyl group in the target compound, which primarily contributes to hydrophobicity and steric hindrance .

Crystallographic and Steric Considerations

- 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide () : This bis-sulfonamide exhibits a twisted conformation due to steric clashes between the two sulfonyl groups, reducing planarity. In contrast, the single ethanesulfonamide group in N-(4-methylphenyl)ethanesulfonamide likely adopts a more linear conformation, improving packing efficiency in crystalline phases .

- N-(Aryl)methanesulfonamides () : Studies show that para-substituents like –CH₃ or –OCH₃ influence bond lengths (e.g., S–N and S–C) and intermolecular interactions. Methyl groups promote van der Waals interactions, while bulkier substituents disrupt crystallinity .

Physicochemical Properties

Spectroscopic and Analytical Data

- Infrared Spectroscopy : Sulfonamide analogs (e.g., ) show characteristic S=O stretches at 1150–1350 cm⁻¹ and N–H bends at 1550–1650 cm⁻¹. Methyl groups exhibit C–H stretches near 2850–2960 cm⁻¹ .

- NMR Spectroscopy : In N-(aryl)sulfonamides, the –SO₂NH– proton resonates at δ 7.5–8.5 ppm (¹H NMR), while methyl groups on aromatic rings appear at δ 2.3–2.5 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.